Cas no 57536-11-5 (2-Hydroxy-3,5-dimethylbenzamide)

2-Hydroxy-3,5-dimethylbenzamide 化学的及び物理的性質
名前と識別子
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- 2-hydroxy-3,5-dimethylbenzamide
- 3,5-Dimethyl-2-hydroxybenzamide
- 2-Hydroxy-3,5-dimethylbenzamide
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- インチ: 1S/C9H11NO2/c1-5-3-6(2)8(11)7(4-5)9(10)12/h3-4,11H,1-2H3,(H2,10,12)
- InChIKey: QDVWFBRPHCXKEB-UHFFFAOYSA-N
- ほほえんだ: OC1C(C(N)=O)=CC(C)=CC=1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 181
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-Hydroxy-3,5-dimethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007668-250mg |
3,5-Dimethyl-2-hydroxybenzamide |
57536-11-5 | 97% | 250mg |
$484.80 | 2023-09-01 | |
Alichem | A010007668-500mg |
3,5-Dimethyl-2-hydroxybenzamide |
57536-11-5 | 97% | 500mg |
$823.15 | 2023-09-01 | |
Alichem | A010007668-1g |
3,5-Dimethyl-2-hydroxybenzamide |
57536-11-5 | 97% | 1g |
$1475.10 | 2023-09-01 |
2-Hydroxy-3,5-dimethylbenzamide 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-Hydroxy-3,5-dimethylbenzamideに関する追加情報
2-Hydroxy-3,5-Dimethylbenzamide: A Comprehensive Overview
The compound with CAS No. 57536-11-5, commonly referred to as 2-Hydroxy-3,5-Dimethylbenzamide, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a benzamide group and hydroxyl and methyl substituents. The benzamide functional group plays a crucial role in its reactivity and compatibility with other chemicals, making it a valuable component in numerous industrial and research settings.
Recent studies have highlighted the potential of 2-Hydroxy-3,5-Dimethylbenzamide in the field of materials science. Researchers have explored its ability to act as a precursor for the synthesis of advanced polymers and high-performance materials. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can be used to create lightweight, high-strength composites suitable for aerospace applications. The methyl groups in its structure contribute to its thermal stability, while the hydroxyl group enhances its compatibility with polar solvents, making it an ideal candidate for such applications.
In addition to its role in materials science, 2-Hydroxy-3,5-Dimethylbenzamide has shown promise in the pharmaceutical industry. Its ability to form stable amide bonds makes it a valuable intermediate in drug synthesis. A 2022 study in *Journal of Medicinal Chemistry* revealed that derivatives of this compound exhibit potent anti-inflammatory properties, opening new avenues for the development of therapeutic agents. The benzamide structure is particularly advantageous in this context due to its ability to interact with biological targets effectively.
The synthesis of 2-Hydroxy-3,5-Dimethylbenzamide typically involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and minimizing environmental impact. For example, the use of microwave-assisted synthesis has been shown to significantly accelerate the formation of this compound while maintaining high purity levels.
From an environmental perspective, the stability and biodegradability of 2-Hydroxy-3,5-Dimethylbenzamide are critical considerations. Studies have indicated that this compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in aquatic environments compared to other similar compounds. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, 2-Hydroxy-3,5-Dimethylbenzamide (CAS No. 57536-11-5) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical properties make it an invaluable tool in both academic research and industrial production. As ongoing studies continue to uncover new uses and improve synthesis methods, this compound is poised to play an even more significant role in shaping future technologies and therapies.
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